molecular formula C11H17NS B1532347 1-[4-(Propan-2-ylsulfanyl)phenyl]ethan-1-amine CAS No. 1183610-56-1

1-[4-(Propan-2-ylsulfanyl)phenyl]ethan-1-amine

Cat. No.: B1532347
CAS No.: 1183610-56-1
M. Wt: 195.33 g/mol
InChI Key: LRDXHVBIGLAVCI-UHFFFAOYSA-N
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Description

“1-[4-(Propan-2-ylsulfanyl)phenyl]ethan-1-amine” is a chemical compound with the CAS Number: 1183610-56-1 . It has a molecular weight of 195.33 and is a liquid at room temperature . This compound is extensively used in scientific research due to its diverse applications in fields like drug discovery, organic synthesis, and materials science.


Molecular Structure Analysis

The InChI Code for this compound is 1S/C11H17NS/c1-8(2)13-11-6-4-10(5-7-11)9(3)12/h4-9H,12H2,1-3H3 . This indicates that the compound has a structure with 11 carbon atoms, 17 hydrogen atoms, and 1 sulfur atom .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 195.33 . The InChI Code for this compound is 1S/C11H17NS/c1-8(2)13-11-6-4-10(5-7-11)9(3)12/h4-9H,12H2,1-3H3 , which provides information about its molecular structure.

Scientific Research Applications

Corrosion Inhibition

A study by Kaya et al. (2016) utilized quantum chemical and molecular dynamics simulation studies to predict the corrosion inhibition performances of certain thiazole and thiadiazole derivatives for iron metal. Although not directly mentioning "1-[4-(Propan-2-ylsulfanyl)phenyl]ethan-1-amine," this research highlights the potential application of similar compounds in protecting metals against corrosion, demonstrating the critical role of molecular structure in inhibition efficiency (Kaya et al., 2016).

Medical Applications

Aly and El-Mohdy (2015) explored the modification of polyvinyl alcohol/acrylic acid hydrogels through condensation reactions with various amines, aiming to create amine-treated polymers with potential medical applications. Their work suggests that functionalized amines, akin to "this compound," could be utilized to enhance the properties of polymeric materials for biomedical uses (Aly & El-Mohdy, 2015).

Organic Synthesis

Ociepa et al. (2018) presented a metal-free photoredox strategy for forming C(sp3)–C(sp) and C(sp3)–C(sp2) bonds from redox-activated primary amine derivatives. This methodology, involving amines similar in functionality to "this compound," showcases the compound's relevance in synthesizing complex organic structures, indicating its utility in advanced organic synthesis and material science (Ociepa et al., 2018).

Polymer Chemistry

Ferruti et al. (2000) investigated poly(amido-amine)s (PAAs) for their endosomolytic properties, correlating physicochemical and biological properties. This research points to the potential of amine-functionalized compounds in designing polymers for specific biological interactions, illustrating the versatile applications of such compounds in developing materials with tailored biological responses (Ferruti et al., 2000).

Safety and Hazards

This compound is associated with several hazard statements including H302, H312, and H314 . These indicate that it is harmful if swallowed, harmful in contact with skin, and causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding release to the environment .

Properties

IUPAC Name

1-(4-propan-2-ylsulfanylphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NS/c1-8(2)13-11-6-4-10(5-7-11)9(3)12/h4-9H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRDXHVBIGLAVCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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